molecular formula C10H18O3 B13194933 Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate

Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate

Cat. No.: B13194933
M. Wt: 186.25 g/mol
InChI Key: WGJCFBSYHNADJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate is an organic compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate typically involves the reaction of tert-butyl 2,3-dimethyl-2,3-epoxypropanoate with methanol under acidic or basic conditions . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance the reaction rate and efficiency. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3-tert-butyl-2,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C10H18O3/c1-8(2,3)10(5)9(4,13-10)7(11)12-6/h1-6H3

InChI Key

WGJCFBSYHNADJF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)(C)C(C)(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.